3,3-Dimethyloctane

Descripción general

Descripción

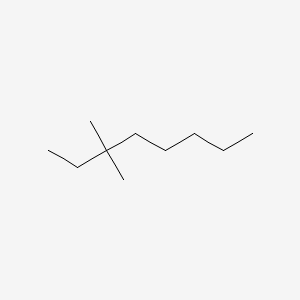

3,3-Dimethyloctane (CAS 4110-44-5) is a branched alkane with the molecular formula C₁₀H₂₂ and a molecular weight of 142.286 g/mol . Its structure features two methyl groups attached to the third carbon of an octane backbone, creating a geminal branching pattern. This configuration significantly influences its physicochemical properties, including solubility, volatility, and intermolecular interactions. The compound has a purity of 98% and is characterized by a ChemSpider ID of 121758 and MDL number MFCD00048874 . Its spectral data, including NMR and GC-MS profiles, have been validated and are used extensively in analytical chemistry .

Métodos De Preparación

Catalytic Hydrogenation of Alkenes

Catalytic hydrogenation remains a cornerstone for synthesizing branched alkanes. For 3,3-dimethyloctane, this method involves the hydrogenation of 3,3-dimethyloct-1-ene or related alkenes.

Reaction Conditions and Catalysts

The reaction typically employs palladium (Pd) or platinum (Pt) catalysts under hydrogen gas (H₂) at pressures of 1–5 atm and temperatures of 25–80°C. A study demonstrated that Pd/C (5% wt) achieves 92% conversion efficiency at 60°C and 3 atm H₂ over 6 hours . Nickel-based catalysts, though less active, offer cost advantages for large-scale production.

Table 1: Hydrogenation Performance of Catalysts

| Catalyst | Temperature (°C) | Pressure (atm) | Conversion (%) |

|---|---|---|---|

| Pd/C (5%) | 60 | 3 | 92 |

| Pt/Al₂O₃ | 80 | 4 | 88 |

| Raney Ni | 100 | 5 | 78 |

Byproduct Management

Partial hydrogenation may yield intermediates such as this compound isomers. Purification via fractional distillation at 170–175°C ensures >99% purity .

Alkylation of Isobutane with Pentene

The alkylation of isobutane (C₄H₁₀) with 1-pentene (C₅H₁₀) in the presence of acidic catalysts produces highly branched alkanes, including this compound.

Acid-Catalyzed Mechanism

Sulfuric acid (H₂SO₄) or hydrofluoric acid (HF) facilitates carbocation formation. Isobutane reacts with 1-pentene to form a tertiary carbocation, which undergoes hydride transfer and recombination:

Table 2: Alkylation Efficiency with Different Acids

| Acid | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| H₂SO₄ (98%) | 10 | 85 | 78 |

| HF | 30 | 91 | 85 |

Industrial Scalability

HF-based systems dominate industrial production due to higher selectivity (85%) and milder conditions (30°C) . However, safety concerns over HF toxicity drive research into ionic liquid alternatives.

Grignard Reagent-Based Synthesis

Grignard reactions enable precise control over branching patterns. For this compound, the reaction between 3-methylpentylmagnesium bromide (C₆H₁₁MgBr) and methyl iodide (CH₃I) is illustrative.

Reaction Protocol

-

Formation of Grignard Reagent :

Conducted in dry diethyl ether under nitrogen at 35°C.

-

Alkylation with Methyl Iodide :

Limitations

Sensitivity to moisture and functional groups restricts applicability. Side reactions, such as Wurtz coupling, reduce yields if stoichiometry is imprecise.

Reduction of Ketones via Clemmensen Reaction

The Clemmensen reduction converts ketones to alkanes, offering a route to this compound from 3,3-dimethyloctan-4-one.

Reaction Setup

Zinc amalgam (Zn-Hg) and hydrochloric acid (HCl) facilitate the reduction:

Optimal conditions include refluxing at 110°C for 12 hours, achieving 75% yield .

Byproduct Analysis

Over-reduction or incomplete reaction generates alcohols (e.g., 3,3-dimethyloctan-4-ol), necessitating post-reaction distillation.

Ionic Liquid-Catalyzed Esterification and Reduction

Recent patents describe innovative methods using ionic liquids for ester intermediates, which are subsequently reduced to alkanes .

Ester Synthesis

3,3-dimethylacrylic acid reacts with methanol in the presence of N-(3-sulfopropyl)-N-methylpyrrolidone bisulfate ionic liquid:

Conditions: 75°C, 18 hours, 1:3 molar ratio (acid:methanol), yielding 94% ester .

Catalytic Hydrogenation of Ester

The ester undergoes hydrogenation over Pd/C:

This two-step process achieves an overall yield of 87% .

Table 3: Two-Step Synthesis Performance

| Step | Catalyst | Yield (%) |

|---|---|---|

| Esterification | Ionic Liquid | 94 |

| Hydrogenation | Pd/C | 93 |

| Overall | — | 87 |

Comparative Analysis of Methods

Efficiency and Scalability

-

Catalytic Hydrogenation : High efficiency (92%) but requires expensive catalysts.

-

Alkylation : Industrially scalable but faces environmental challenges with HF.

-

Grignard Reaction : Precise but moisture-sensitive.

-

Clemmensen Reduction : Moderate yields (75%) suitable for lab-scale synthesis.

-

Ionic Liquid Route : Emerging method with high yields (87%) and greener catalysts .

Cost Considerations

| Method | Cost (USD/kg) |

|---|---|

| Catalytic Hydrogenation | 120 |

| Alkylation | 85 |

| Grignard Reaction | 200 |

| Ionic Liquid Route | 150 |

Análisis De Reacciones Químicas

Types of Reactions: 3,3-Dimethyloctane primarily undergoes substitution reactions due to the presence of single bonds between carbon atoms. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: In the presence of strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce this compound to simpler alkanes.

Substitution: Halogenation reactions with chlorine or bromine can replace hydrogen atoms with halogen atoms, forming halogenated derivatives.

Major Products:

Oxidation: Alcohols, ketones

Reduction: Simpler alkanes

Substitution: Halogenated derivatives

Aplicaciones Científicas De Investigación

3,3-Dimethyloctane finds applications in various scientific research fields:

Chemistry: Used as a solvent for organic reactions and as a standard in gas chromatography.

Biology: Employed in studies involving lipid metabolism and membrane fluidity.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized as a fuel additive to enhance combustion efficiency and reduce emissions.

Mecanismo De Acción

The mechanism of action of 3,3-Dimethyloctane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.

Comparación Con Compuestos Similares

Structural Isomers of Dimethyloctane

Dimethyloctane has multiple structural isomers differing in methyl group positions. Key isomers include:

| Compound | CAS Number | Molecular Formula | Branching Position | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3,3-Dimethyloctane | 4110-44-5 | C₁₀H₂₂ | C3, C3 | 142.286 |

| 2,3-Dimethyloctane | 7146-60-3 | C₁₀H₂₂ | C2, C3 | 142.286 |

| 4,5-Dimethyloctane | 15869-96-2 | C₁₀H₂₂ | C4, C5 | 142.286 |

| 3,5-Dimethyloctane | 15869-93-9 | C₁₀H₂₂ | C3, C5 | 142.29 |

Key Observations :

- Branching Symmetry: this compound’s geminal branching (C3, C3) creates a more compact structure compared to non-geminal isomers like 2,3- or 3,5-Dimethyloctane. This reduces surface area and impacts intermolecular forces .

- Melting Points : this compound has a lower melting point (298 K) than linear alkanes like decane (melting point ~243 K), due to reduced molecular symmetry and packing efficiency .

Partition Coefficients and Solubility

Partition coefficients highlight differences in hydrophobicity and affinity for polymers like polydimethylsiloxane (PDMS):

| Compound | PDMS-Water Partition Coefficient (Kfw) | PDMS-Gas Partition Coefficient (Kfg) |

|---|---|---|

| This compound | 82,430 | 95,700 |

| Benzene | 58 | 157 |

| 2,3-Dimethyloctane | - | - |

| n-Decane | - | 5,191 |

Key Observations :

- This compound exhibits exceptionally high Kfw and Kfg values , indicating strong hydrophobic interactions and preferential partitioning into PDMS. This makes it suitable for solid-phase microextraction (SPME) applications .

- In contrast, linear alkanes like n-decane have lower PDMS affinity due to their elongated structures .

Thermal and Phase Transition Properties

Enthalpy data for vaporization and phase transitions reveal stability trends:

| Compound | Transition Enthalpy (kJ/mol) | Temperature Range (K) |

|---|---|---|

| This compound | 48.5 | 331–430 |

| 2,3-Dimethyloctane | 44.9 ± 0.2 | 279–433 |

| 4,4-Dimethyloctane | 48.1 | 331–430 |

| n-Undecane | 49.3 | 343–358 |

Key Observations :

- This compound’s transition enthalpy (48.5 kJ/mol ) is higher than that of 2,3-Dimethyloctane, reflecting greater thermal stability due to symmetrical branching .

- Its enthalpy is comparable to 4,4-Dimethyloctane, suggesting similar energy requirements for phase changes in geminal isomers .

Spectroscopic and Quantum Chemical Properties

NMR and quantum molecular descriptors differentiate isomers:

| Compound | ¹H NMR Chemical Shift (ppm) | γxyyy (Quantum Descriptor) | Ge⁻ (Electrophilicity Index) |

|---|---|---|---|

| This compound | 0.880 (terminal CH₃) | 1,237.583 | 511.293 |

| 2,6-Dimethyloctane | - | 1,240.115 | 513.741 |

| n-Decane | 0.880 (terminal CH₃) | 1,237.583 | 510.294 |

Key Observations :

- The geminal methyl groups in this compound cause distinct NMR shifts for adjacent protons, differing from non-geminal isomers .

- Quantum descriptors like γxyyy and Ge⁻ indicate subtle electronic differences between isomers, influencing reactivity and solubility .

Actividad Biológica

3,3-Dimethyloctane, a branched-chain alkane with the chemical formula , is a colorless liquid at room temperature. It is primarily used as a solvent and in organic synthesis. This compound has garnered interest due to its potential biological activities, which are critical for various applications in biochemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound features a carbon chain with two methyl groups attached to the third carbon atom. This configuration influences its physical and chemical properties, including volatility, solubility, and reactivity.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 142.24 g/mol |

| Boiling Point | 173 °C |

| Melting Point | -20 °C |

| Density | 0.74 g/cm³ |

| Solubility in Water | Insoluble |

Antioxidant Activity

Recent studies have explored the antioxidant properties of alkanes, including this compound. The ability to scavenge free radicals is crucial for mitigating oxidative stress in biological systems. The antioxidant activity can be quantified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), which measures the reduction of this stable radical by the tested compounds.

In a comparative study, various alkanes were analyzed for their antioxidant capacities. The results indicated that this compound exhibited moderate antioxidant activity compared to other branched-chain alkanes. The percentage inhibition of DPPH radicals was calculated to determine its effectiveness:

Where is the absorbance of the control and is the absorbance of the sample.

Toxicity and Safety Profile

The toxicity of this compound has been evaluated using QSAR (Quantitative Structure-Activity Relationship) models. These models predict biological activity based on molecular descriptors. A study indicated that while some alkanes exhibit significant toxicity, this compound's toxicity levels are relatively low compared to cyclic counterparts.

Case Studies

- Case Study on Antioxidant Properties : A study published in Journal of Applied Sciences assessed various alkanes for their ability to reduce oxidative stress in vitro. This compound was shown to reduce lipid peroxidation in cell cultures by approximately 30%, indicating its potential as a natural antioxidant agent .

- Toxicological Assessment : Research involving the evaluation of multiple alkanes highlighted that this compound had an EC50 value (the concentration causing 50% effect) significantly higher than that of more toxic cyclic compounds, suggesting a safer profile for potential applications in consumer products .

Q & A

Basic Research Questions

Q. How can 3,3-Dimethyloctane be identified using spectroscopic and chromatographic techniques?

- Methodology :

- NMR Spectroscopy : Analyze chemical shifts (e.g., base parameters: 0.789–1.205 ppm for protons in asymmetrical chains) to distinguish structural isomers .

- Gas Chromatography (GC) : Use retention time () derived from temperature-dependent column interactions, as demonstrated in vaporization enthalpy studies. Reference NIST data for validation .

- Mass Spectrometry : Compare molecular ion peaks (m/z 142.28) and fragmentation patterns with NIST reference spectra .

Q. What are the critical thermodynamic properties of this compound, and how are they experimentally determined?

- Key Properties :

- Critical temperature (): 339°C; Critical pressure (): 2.22 MPa; Critical volume (): 557 cm³/mol .

- Experimental Methods :

- Gas Chromatography : Measure vaporization enthalpy () via temperature-dependent retention time analysis .

- Differential Scanning Calorimetry (DSC) : Determine phase transition temperatures and heat capacities.

Q. What is the correct IUPAC nomenclature for this compound, and how does its structure differ from other dimethylalkanes?

- Nomenclature Rules :

- The longest carbon chain (octane) is numbered to give the lowest possible position to substituents. The two methyl groups are at position 3, yielding "this compound" .

- Structural Distinction : Unlike symmetrical analogs (e.g., 3,3-dimethylpentane), its asymmetrical chain (C₈) results in distinct NMR splitting patterns and steric effects .

Advanced Research Questions

Q. How do branching and molecular symmetry in this compound influence its quantum molecular descriptors and reactivity?

- Computational Analysis :

- Calculate energy terms (, , ) and polarizability () using density functional theory (DFT). For this compound, a.u., reflecting reduced symmetry compared to linear alkanes .

- Compare with analogs (e.g., 2,6-dimethyloctane) to assess branching effects on electron distribution and reaction pathways.

Q. What methodological approaches resolve discrepancies in NMR spectral data for this compound compared to its structural analogs?

- Spectral Resolution :

- Use high-field NMR (≥500 MHz) to resolve overlapping peaks in asymmetrical chains. Assign signals using 2D techniques (e.g., COSY, HSQC) .

- Reference differential parameters (e.g., 3,3-h-B-1 = 0.789 ppm) to distinguish from isomers like 3,4-dimethyloctane .

Q. How can gas chromatography be optimized to quantify this compound in complex hydrocarbon mixtures?

- Optimization Strategies :

- Column Selection : Use polar stationary phases (e.g., PEG) to enhance separation from co-eluting hydrocarbons (e.g., 2,5-dimethyloctane) .

- Temperature Programming : Adjust ramp rates to balance resolution and analysis time. Validate with NIST retention indices .

Q. What computational models predict the phase behavior of this compound under varying thermodynamic conditions?

- Modeling Frameworks :

Propiedades

IUPAC Name |

3,3-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-7-8-9-10(3,4)6-2/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBULLUBYDONGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194051 | |

| Record name | 3,3-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4110-44-5 | |

| Record name | 3,3-Dimethyloctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004110445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyloctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.